molecular formula C10H12N2O3 B1626076 2-(4-Nitrophenyl)morpholine CAS No. 61192-65-2

2-(4-Nitrophenyl)morpholine

Cat. No.: B1626076
CAS No.: 61192-65-2
M. Wt: 208.21 g/mol
InChI Key: SGUCKOYGKLBSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a nitrophenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution reaction of 4-nitrochlorobenzene with morpholine. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides.

    Oxidation: Sodium chlorite, hydrogen peroxide.

Major Products:

    Reduction: 2-(4-Aminophenyl)morpholine.

    Substitution: Various substituted nitrophenyl morpholines.

    Oxidation: 2-(4-Nitrophenyl)morpholinone.

Scientific Research Applications

2-(4-Nitrophenyl)morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 2-(4-Nitrophenyl)morpholine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The para position of the nitro group allows for distinct interactions with molecular targets compared to its ortho-substituted analogs.

Properties

IUPAC Name

2-(4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUCKOYGKLBSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501010
Record name 2-(4-Nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61192-65-2
Record name 2-(4-Nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(4-Nitrophenyl)-4-tosylmorpholine (I85) (430 mg, 1.19 mmol), phenol (670 mg, 7.12 mmol) and 33% HBr/AcOH (2.2 mL) was heated in a sealed tube (microwave tube, conventional heating) at 75° C. for twenty hours. The cooled mixture was concentrated and the residue loaded onto a 10 g SCX cartridge in methanol. The cartridge was washed with methanol (200 mL), then eluted with 1% methanolic methylamine (100 mL). The methylamine eluent was evaporated to give the title compound (I86) (204 mg, 83%) as a yellow oil; 1H NMR (400 MHz, CDCl3) δ 8.27-8.18 (m, 2H), 7.57-7.51 (m, 2H), 4.63 (dd, J=10.3, 2.5 Hz, 1H), 4.13-4.04 (m, 1H), 3.82 (td, J=11.3, 3.1 Hz, 1H), 3.13 (dd, J=12.3, 2.5 Hz, 1H), 3.06-2.92 (m, 2H), 2.74 (dd, J=12.3, 10.3 Hz, 1H). LCMS Method C: rt 1.49, 1.58 min; m/z 209.1 [M+H]+.
Name
2-(4-Nitrophenyl)-4-tosylmorpholine
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Nitrophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
2-(4-Nitrophenyl)morpholine
Reactant of Route 3
2-(4-Nitrophenyl)morpholine
Reactant of Route 4
2-(4-Nitrophenyl)morpholine
Reactant of Route 5
Reactant of Route 5
2-(4-Nitrophenyl)morpholine
Reactant of Route 6
Reactant of Route 6
2-(4-Nitrophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.